![molecular formula C11H18N2O B1489062 1-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]cyclopentan-1-ol CAS No. 1466206-43-8](/img/structure/B1489062.png)
1-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]cyclopentan-1-ol
Vue d'ensemble
Description
The compound “1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol” is a derivative of pyrazole, which is an organic compound with two methyl substituents . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of Co (II), Zn (II), and Cd (II) complexes supported by 1- (3,5-dimethyl-1H-pyrazol-1-yl)-N- ((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N- (furan-2-ylmethyl)methanamine (LA) and N,N-bis ((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) were synthesized . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du « 1-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]cyclopentan-1-ol », en mettant l'accent sur diverses applications uniques :
Applications antileishmaniennes et antimalariques
Ce composé a été évalué pour son potentiel dans le traitement de la leishmaniose et du paludisme. Une étude de simulation moléculaire a justifié sa puissante activité antipromastigote in vitro, montrant un modèle d'ajustement souhaitable dans la poche LmPTR1 (site actif) caractérisé par une énergie libre de liaison plus faible .
Propriétés catalytiques en chimie
Les dérivés du composé ont été étudiés pour leurs propriétés catalytiques, en particulier dans la réaction d'oxydation du catéchol en o-quinone . Cela indique des applications potentielles en chimie synthétique où de tels processus catalytiques sont précieux.
Synthèse de ligands pour des ligands polybenzènes multidentés
Des synthèses de nouveaux ligands poly((3,5-diméthylpyrazol-1-yl)méthyl)benzène multidentés ont été réalisées, indiquant son utilisation dans la création de ligands complexes pour diverses applications chimiques .
Activité antitumorale
Des dérivés de ce composé ont montré une activité antitumorale marquée contre diverses lignées cellulaires, suggérant son utilisation potentielle dans la recherche et le traitement du cancer .
Synthèse pharmaceutique
Agent de blocage pour les isocyanates
Il a trouvé une utilisation comme agent de blocage pour les isocyanates, qui sont des produits chimiques très réactifs utilisés dans la production de produits en polyuréthane .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s suggested that the compound may interact with its targets through hydrogen bonding
Biochemical Pathways
Similar compounds have been found to influence the oxidation of catechol to its corresponding quinone .
Result of Action
Similar compounds have been found to exhibit catalytic activities .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to quinone . The interaction with catecholase suggests that 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol can act as a ligand, influencing the enzyme’s activity and potentially altering the reaction rate.
Cellular Effects
The effects of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol on various cell types and cellular processes have been studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the concentration of malondialdehyde (MDA), a marker of oxidative stress, in a dose-dependent manner . This indicates that 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol can modulate oxidative stress levels within cells, impacting overall cell function.
Molecular Mechanism
At the molecular level, 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol exerts its effects through binding interactions with biomolecules. It has been found to form complexes with metal ions such as copper(II), which enhances its catalytic activity in oxidation reactions . The binding of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol to metal ions can lead to enzyme activation or inhibition, depending on the specific context of the reaction.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time if not stored properly . Long-term effects on cellular function have also been observed, with changes in absorbance indicating alterations in the compound’s activity over time .
Dosage Effects in Animal Models
In animal models, the effects of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol vary with different dosages. Higher doses have been associated with increased oxidative stress, as indicated by elevated MDA levels . Excessive doses can lead to toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as catecholase . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation can impact its overall activity and function within the biological system .
Subcellular Localization
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol exhibits specific subcellular localization, which can influence its activity. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with other biomolecules and its overall function .
Propriétés
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-7-10(2)13(12-9)8-11(14)5-3-4-6-11/h7,14H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGVMGFRMOLGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





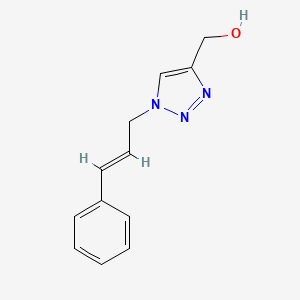


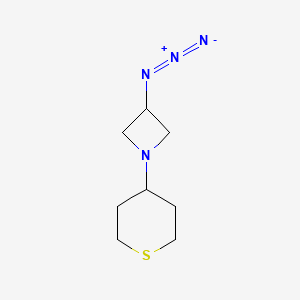


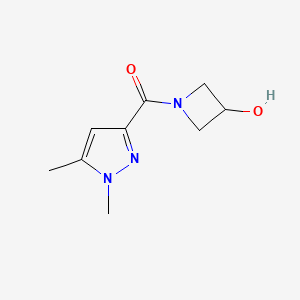
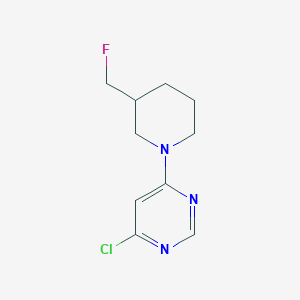
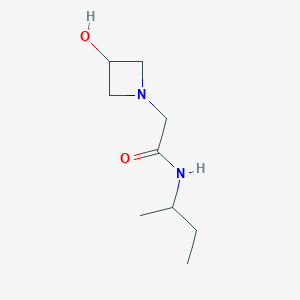
amine](/img/structure/B1489000.png)
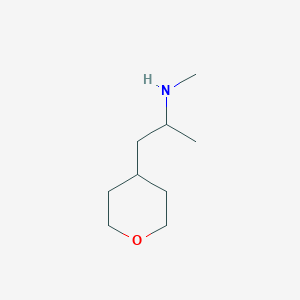
![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)